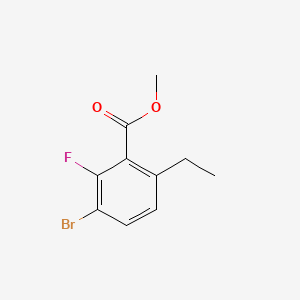
Methyl 3-bromo-6-ethyl-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-6-ethyl-2-fluorobenzoate is an organic compound with the molecular formula C11H10BrFO2. It is a derivative of benzoic acid, featuring a bromo, fluoro, and ethyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of methyl benzoate. Bromination and fluorination reactions are performed sequentially or simultaneously under controlled conditions.
Friedel-Crafts Alkylation: Ethylation of the benzene ring can be achieved using an ethyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent quality.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.
Reduction: Reduction reactions can reduce the bromo group to a hydrogen atom.
Substitution: Substitution reactions can replace the bromo or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Methyl 3-bromo-6-ethyl-2-fluorobenzoic acid.
Reduction: Methyl 3-bromo-6-ethyl-2-fluorobenzene.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 3-bromo-6-ethyl-2-fluorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3-bromo-6-ethyl-2-fluorobenzoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-bromobenzoate
Methyl 3-bromo-2-fluorobenzoate
Methyl 3-bromo-6-methylbenzoate
Uniqueness: Methyl 3-bromo-6-ethyl-2-fluorobenzoate is unique due to the presence of both bromo and fluoro groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
methyl 3-bromo-6-ethyl-2-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-6-4-5-7(11)9(12)8(6)10(13)14-2/h4-5H,3H2,1-2H3 |
Clé InChI |
HIOPEXLJVKJUKH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)Br)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















